m-PEG3-succinimidyl carbonate is a specialized compound derived from polyethylene glycol, designed primarily for use as a linker in bioconjugation processes, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is recognized for its ability to enhance the solubility and stability of proteins and peptides, making it invaluable in biochemical research and therapeutic applications. Its structure allows for efficient conjugation with amine groups, facilitating the development of complex biomolecular constructs used in various scientific fields.
m-PEG3-succinimidyl carbonate is classified as a polyethylene glycol derivative and a reactive linker. It falls under the category of bioconjugates, which are compounds formed by covalently linking biomolecules to synthetic polymers or other biomolecules, enhancing their functional properties.
The synthesis of m-PEG3-succinimidyl carbonate typically involves the activation of polyethylene glycol with succinimidyl carbonate. The process can be summarized as follows:
The reaction conditions are crucial for achieving high yields and purity. Industrial production often involves more stringent controls over temperature, solvent quality, and reagent concentrations to optimize the formation of the desired product.
m-PEG3-succinimidyl carbonate features a linear polyethylene glycol backbone with a succinimidyl carbonate moiety attached. This structure enables it to react selectively with amine groups on proteins or peptides.
m-PEG3-succinimidyl carbonate primarily undergoes substitution reactions due to its highly reactive succinimidyl carbonate group. This reactivity allows it to form stable conjugates with nucleophiles such as amines, thiols, and hydroxyl groups.
Reactions involving m-PEG3-succinimidyl carbonate typically occur under mild conditions (room temperature and neutral pH) to preserve the integrity of sensitive biomolecules. Common reagents include:
The primary products are conjugates formed between m-PEG3-succinimidyl carbonate and target biomolecules, which are essential for synthesizing PROTACs aimed at selective protein degradation .
As a linker in PROTACs, m-PEG3-succinimidyl carbonate facilitates the selective degradation of target proteins via the ubiquitin-proteasome system. This mechanism involves:
The action environment for m-PEG3-succinimidyl carbonate occurs intracellularly, where it enhances the pharmacokinetics and biodistribution of therapeutic agents due to its favorable solubility characteristics .
Relevant analyses indicate that the physical properties can significantly influence the efficacy of drug delivery systems utilizing this compound .
m-PEG3-succinimidyl carbonate has diverse applications across several scientific domains:
Molecular Architecture:m-PEG3-succinimidyl carbonate (C₁₂H₁₉NO₈, MW 305.3) features a linear triethylene glycol core (PEG3) terminated by a methyl ether (-OCH₃) at one end and an N-hydroxysuccinimide (NHS) carbonate at the reactive terminus. This configuration creates an asymmetric structure where the NHS carbonate group provides amine reactivity, while the methyl ether ensures non-reactive termination, preventing cross-linking or polymerization during conjugation. The PEG3 spacer contributes approximately 12 ethylene oxide units, conferring hydrophilicity and molecular flexibility without excessive steric bulk [1] [4].
Table 1: Structural Properties of m-PEG3-Succinimidyl Carbonate
Property | Specification |
---|---|
CAS Number | 477775-77-2 |
Molecular Formula | C₁₂H₁₉NO₈ |
Molecular Weight | 305.3 g/mol |
Reactive Group | Succinimidyl carbonate (NHS carbonate) |
Terminal Group | Methyl ether (-OCH₃) |
PEG Chain Length | 3 ethylene oxide units (PEG3) |
Purity | ≥95% |
Solubility | Water-miscible |
Functional Mechanism:The NHS carbonate group undergoes nucleophilic attack by primary amines (e.g., lysine ε-amines or N-termini of proteins), forming stable urethane (carbamate) linkages (RNHCOOR'). This reaction releases N-hydroxysuccinimide as a by-product. Compared to NHS ester conjugates, the urethane bond exhibits enhanced hydrolytic stability at physiological pH. The methyl terminus ensures monofunctional reactivity, while the short PEG spacer increases aqueous solubility of conjugates by approximately 30–50% compared to non-PEGylated analogs without significantly altering biomolecular conformation [4] [5] [8].
Generational Evolution:
Synthetic Advancements:Discrete PEGs like m-PEG3-SC represent a paradigm shift from polydisperse polymers. Traditional PEGs produced via ethylene oxide polymerization exhibit molecular weight dispersity (Đ=Mw/Mn≈1.05–1.20), complicating regulatory approval. Modern solid-phase or iterative synthesis enables monodisperse m-PEG3-SC (Đ=1.0), ensuring batch-to-batch reproducibility. This precision is critical for antibody-drug conjugates (ADCs) and diagnostic probes requiring defined drug-antibody ratios (DAR) [2].
Table 2: Evolution of Key PEGylation Reagents
Generation | Reagent Type | Linkage Formed | Advantages | Limitations |
---|---|---|---|---|
1st | PEG-tresylate | Ether | Simple synthesis | Low selectivity, heterogeneity |
PEG-NHS ester | Ester | Improved kinetics | Hydrolysis-prone linkage | |
2nd | PEG-succinimidyl carbonate | Carbamate | Hydrolytically stable | Requires pH control |
3rd | Discrete PEGs (e.g., m-PEG3-SC) | Carbamate | Monodisperse, defined length | Higher synthesis cost |
Therapeutic Protein Optimization:m-PEG3-SC enhances pharmacokinetics of therapeutic peptides/proteins (TPPs) via site-specific "surface shielding":
Precision Bioconjugation:In antibody-drug conjugate (ADC) development, m-PEG3-SC serves as a linker-payload connector (e.g., in DrugLnk™ platforms). Its short spacer minimizes "payload loss" while improving solubility of hydrophobic drugs. Similarly, PROTACs utilize m-PEG3-SC to tether E3 ligase ligands to target protein binders, optimizing ternary complex formation [1] [7].
Diagnostic Applications:The compound enables radiolabeling of peptides for positron emission tomography (PET):
Material Science Integration:Functionalized nanoparticles leverage m-PEG3-SC for surface modification:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7